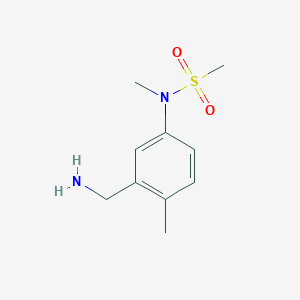

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide

Description

N-(3-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide (CAS: 2138157-05-6 as the hydrochloride salt) is a sulfonamide derivative characterized by a phenyl ring substituted with an aminomethyl group at position 3 and a methyl group at position 2. The sulfonamide moiety is further modified with an N-methyl group, resulting in the molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol . This compound is of interest in medicinal chemistry due to the versatility of sulfonamides in drug design, particularly in enzyme inhibition and receptor modulation.

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N-[3-(aminomethyl)-4-methylphenyl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-8-4-5-10(6-9(8)7-11)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3 |

InChI Key |

DKXHSQGYSJLYBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide typically involves multiple steps. One common method includes the reductive N-methylation of nitro compounds. This process is attractive due to its straightforward approach and the availability of inexpensive raw materials . The reaction conditions often involve hydrogenation and methylation steps, using catalysts and methylating agents such as methyl halides, methanol, or dimethyl carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key metabolic enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides are a structurally diverse class of compounds with broad applications.

Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity The aminomethyl group in the target compound may enhance water solubility and hydrogen-bonding capacity compared to analogs like the double sulfonamide (), which has higher lipophilicity due to dual sulfonyl groups and a bulky 2,3-dimethylphenyl group .

Synthetic Challenges The unexpected formation of a double sulfonamide () highlights the reactivity of sulfonylating agents, contrasting with the straightforward synthesis of monosubstituted derivatives like the target compound .

Pharmacological Potential Sulfonamides with morpholine () or methoxy groups () are often explored for CNS activity due to improved blood-brain barrier penetration. The target compound’s aminomethyl group could similarly optimize pharmacokinetics . Chlorophenyl derivatives () are frequently associated with antimicrobial or anticancer activity, suggesting that halogenation in the target compound’s analogs may expand therapeutic utility .

Research Findings

- Ceramidase Inhibition: Sulfonamides with ethanolamine substituents (e.g., in ) demonstrate inhibition of acid and neutral ceramidases, enzymes linked to cancer and inflammatory diseases. The target compound’s aminomethyl group may mimic ethanolamine’s role, warranting investigation in similar assays .

- Crystal Structure Insights: Analogous compounds like N-(4-methoxyphenyl)benzenesulfonamide () exhibit planar sulfonamide moieties stabilized by hydrogen bonds, a feature critical for protein binding. The target compound’s methyl and aminomethyl groups could disrupt or enhance such interactions .

Biological Activity

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide, also known as a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in oncology. This compound is part of a broader class of sulfonamides that have been explored for their therapeutic effects against various forms of abnormal cell proliferation.

The biological activity of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide primarily revolves around its role as an inhibitor of specific kinases involved in tumor progression. Research indicates that this compound may exert its effects by inhibiting the focal adhesion kinase (FAK), which is crucial for cellular processes such as migration, invasion, and survival in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide can effectively inhibit FAK activity, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines. For instance, experiments using U-87 MG glioblastoma cells showed significant changes in cell cycle distribution and enhanced apoptotic markers when treated with this compound .

Case Studies

Several case studies highlight the efficacy of this compound in specific cancer types:

- Breast Cancer : In a study focusing on breast cancer cell lines, treatment with N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide resulted in a marked decrease in cell viability and migration capabilities. The compound was shown to induce G2/M phase arrest, which is critical for preventing tumor growth .

- Lung Cancer : Another study reported that this sulfonamide derivative inhibited the proliferation of A549 lung cancer cells by promoting apoptosis and disrupting the normal signaling pathways mediated by FAK .

Comparative Analysis

The following table summarizes the biological activity of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide compared to other known FAK inhibitors:

| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide | 30 | U-87 MG | FAK inhibition |

| PF-562271 | 10 | A549 | FAK inhibition |

| BI-4644 | 5 | MDA-MB-231 | FAK inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.